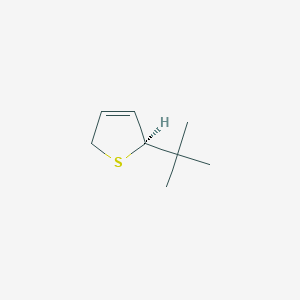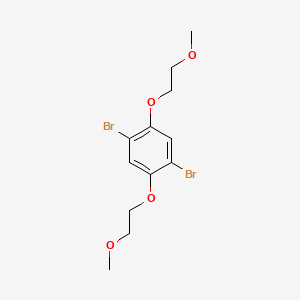![molecular formula C15H15ClN6O2 B12628850 (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B12628850.png)
(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol is a complex organic compound with a unique structure that includes a chloro group, an imidazole ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. The process begins with the formation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the chloro group, imidazole ring, and morpholine ring. Each step requires specific reagents and conditions, such as the use of chlorinating agents, imidazole derivatives, and morpholine under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as catalysis and material science.
作用机制
The mechanism of action of (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidine derivatives with different substituents. Examples include:
- (8-Bromo-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol
- (8-Fluoro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol
Uniqueness
What sets (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C15H15ClN6O2 |
|---|---|
分子量 |
346.77 g/mol |
IUPAC 名称 |
(8-chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C15H15ClN6O2/c16-11-7-10(8-23)18-13-12(11)19-15(22-2-1-17-9-22)20-14(13)21-3-5-24-6-4-21/h1-2,7,9,23H,3-6,8H2 |
InChI 键 |
KLEIIKVGACROJZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC3=C(C=C(N=C32)CO)Cl)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)


![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)
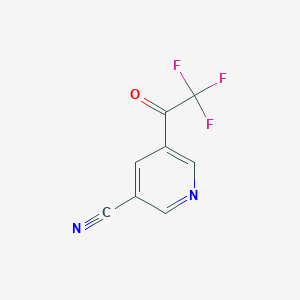
![N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide](/img/structure/B12628799.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12628805.png)
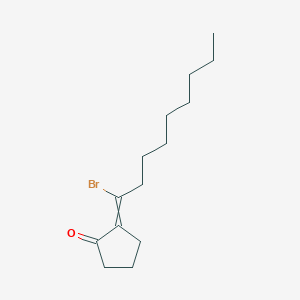
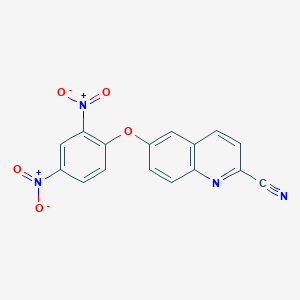
![1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12628816.png)
![{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12628817.png)
